
7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one” is a complex organic compound that belongs to the class of indolizines. Indolizines are known for their diverse biological activities and potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one” typically involves multi-step organic reactions. The starting materials might include methoxy-substituted aromatic compounds and tetrahydroisoquinoline derivatives. Common synthetic routes could involve:
Condensation reactions: Combining the methoxy-substituted aromatic compound with a suitable carbonyl compound.
Cyclization reactions: Forming the indolizine ring through intramolecular cyclization.
Functional group modifications: Introducing the methoxy and carbonyl groups through selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and pressure control: Maintaining optimal conditions for each reaction step.
Purification techniques: Employing chromatography or crystallization to isolate the desired product.
化学反应分析
Types of Reactions
“7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
科学研究应用
“7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one” could have various applications in scientific research, including:
Chemistry: Studying its reactivity and synthesis of derivatives.
Biology: Investigating its potential as a bioactive molecule.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in material science or as a chemical intermediate.
作用机制
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway involvement: Affecting metabolic or signaling pathways within cells.
相似化合物的比较
Similar Compounds
Indolizine derivatives: Compounds with similar indolizine core structures.
Tetrahydroisoquinoline derivatives: Compounds with the tetrahydroisoquinoline moiety.
Uniqueness
“7-methoxy-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one” stands out due to its specific substitution pattern and the combination of functional groups, which may impart unique chemical and biological properties.
属性
IUPAC Name |
8-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methoxy-2,3-dihydro-1H-indolizin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-16-11-17(22)21-9-4-7-15(21)18(16)19(23)20-10-8-13-5-2-3-6-14(13)12-20/h2-3,5-6,11H,4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXNNJKJXULIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid](/img/structure/B2760395.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2760396.png)
![4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B2760397.png)
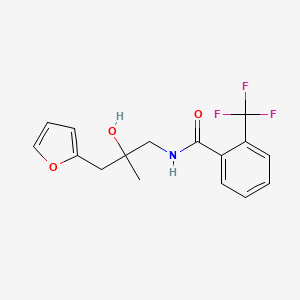
![5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride](/img/structure/B2760400.png)
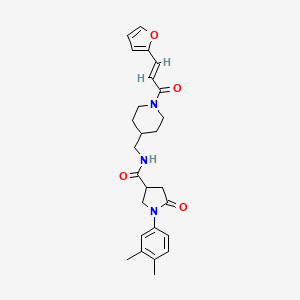
![ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B2760403.png)
![4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2760404.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-methylthiophene-2-carboxamide](/img/structure/B2760407.png)
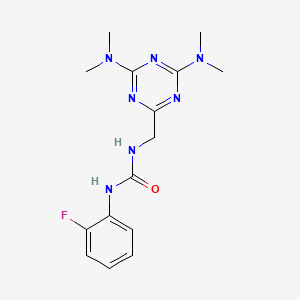
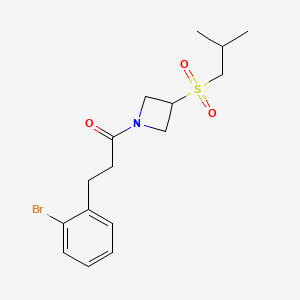
![3-(BENZENESULFONYL)-N-(3,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2760412.png)
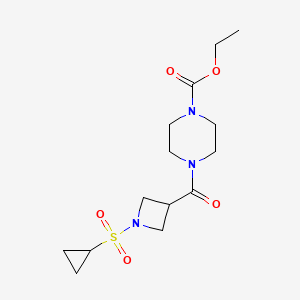
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2760417.png)
